molecular formula C15H14ClNO2 B14536308 N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide CAS No. 62095-54-9

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B14536308
CAS No.: 62095-54-9
M. Wt: 275.73 g/mol
InChI Key: OETPQPCPYXRFKP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 3-methylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods are employed to ensure the final product meets the required specifications. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-3-(3-methylphenoxy)propanamide
  • N-(4-chlorophenyl)-2-(3-methylphenoxy)propanamide

Uniqueness

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylphenoxy group attached to an acetamide backbone sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62095-54-9

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

OETPQPCPYXRFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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